molecular formula C14H10N2O2 B1303115 Methyl 4-(4-cyanopyridin-2-yl)benzoate CAS No. 886361-52-0

Methyl 4-(4-cyanopyridin-2-yl)benzoate

Cat. No. B1303115
CAS RN: 886361-52-0
M. Wt: 238.24 g/mol
InChI Key: FQMWWWCTWQEUFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, cyano(ethoxycarbonothioylthio)methyl benzoate was prepared and shown to be an excellent one-carbon radical equivalent for the introduction of an acyl unit via xanthate transfer radical addition to olefins . Additionally, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog were prepared from corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates, serving as versatile synthons for the preparation of polysubstituted heterocyclic systems . These methods could potentially be adapted for the synthesis of methyl 4-(4-cyanopyridin-2-yl)benzoate.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated using various spectroscopic techniques. For example, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was characterized by IR, (1)H NMR, (13)C NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction . Such techniques could be employed to determine the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in various studies. For instance, 2-imino-4-methyl-2H-1-benzopyran-3-carbonitrile was shown to undergo reactions with active methylene compounds to form polyheterocyclic systems . These findings suggest that this compound could also participate in reactions leading to the formation of complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated in several studies. For example, the crystal structure of 4'-hydroxy derivative of (3R,6R)-3-methyl-6-isopropyl-2-(4-phenylbenzylidene)cyclohexanone was determined by X-ray diffraction analysis . Additionally, the chlorination products of methyl 4-amino-2-hydroxy-benzoate were studied, revealing insights into the reactivity and potential transformations of the compound . These studies provide a foundation for understanding the properties of this compound.

Scientific Research Applications

Photophysical Properties and Luminescence

Researchers have investigated the photophysical properties of related compounds, revealing their unique luminescent characteristics. For instance, the study of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives demonstrated how substituting with electron-donating or withdrawing groups affects their quantum yield and solvatochromic effects, offering insights into designing materials with desired luminescent properties (Kim et al., 2021).

Liquid Crystalline Properties

The synthesis and mesomorphic properties of hydrogen-bonded side-chain liquid crystal polymers, utilizing compounds like Methyl 4-(4-cyanopyridin-2-yl)benzoate, have been explored to understand their grainy textures and nematic phases. This research contributes to the development of advanced materials for displays and optical devices (Muhammad et al., 2020).

Coordination Chemistry and Metal Organics

Studies on triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, including derivatives of this compound, offer insights into their structural properties and potential as ligands in coordination chemistry. This research aids in understanding how these compounds interact with metal centers, affecting the photophysical properties of metals and the overall stability of complexes (Tzimopoulos et al., 2010).

Antimicrobial Evaluation

The antimicrobial properties of pyridyl benzoate derivatives have been assessed, showing significant activity against both gram-negative and gram-positive bacteria. This highlights the potential of this compound derivatives in developing new antimicrobial agents (Eldeab, 2019).

Hydrogen-bonded Supramolecular Structures

Research into hydrogen-bonded supramolecular structures utilizing substituted 4-pyrazolylbenzoates provides insights into how molecules can be engineered to form one, two, or three-dimensional networks. Such studies are foundational for designing materials with specific mechanical, optical, or electronic properties (Portilla et al., 2007).

properties

IUPAC Name

methyl 4-(4-cyanopyridin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c1-18-14(17)12-4-2-11(3-5-12)13-8-10(9-15)6-7-16-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMWWWCTWQEUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377038
Record name methyl 4-(4-cyanopyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886361-52-0
Record name Benzoic acid, 4-(4-cyano-2-pyridinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 4-(4-cyanopyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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